REACTION_CXSMILES
|
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19](O)[CH3:20])=[CH:15][CH:14]=1.[C:22](O)(=O)C(O)=O>C(O)(=O)C.O>[CH3:20][CH:19]([C:8]1[C:7]([O:10][CH3:22])=[CH:6][C:4]2[O:5][CH2:1][O:2][C:3]=2[CH:9]=1)[C:16]1[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ether
|
Type
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DISTILLATION
|
Details
|
Distillation of the ether
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
gave an oil, b.p. 235°-237° at 5 mm Hg (53 g), which
|
Type
|
CUSTOM
|
Details
|
crystallized from benzene-skelly solve F
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=C(C=C1)OC)C1=CC2=C(C=C1OC)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |